6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran
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Overview
Description
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzofuran core with a methoxy-substituted alkyl chain, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,7-dimethyl-6-octenal with methanol in the presence of a strong-acid solid composite catalyst. This reaction proceeds through the formation of an intermediate enamine, which is then subjected to etherification to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, utilizing cheap and accessible raw materials. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s methoxy and alkyl groups play a crucial role in its binding affinity and reactivity. These interactions can modulate various biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,7-dimethyloctanal: Shares a similar alkyl chain but differs in the functional group attached to the benzofuran core.
7-Methoxy-3,7-dimethyl-3-octanol: Another related compound with a hydroxyl group instead of the ether linkage.
Uniqueness
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran stands out due to its specific combination of a benzofuran core and a methoxy-substituted alkyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
51079-55-1 |
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Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-(7-methoxy-3,7-dimethyloctoxy)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H30O3/c1-15(6-5-11-19(2,3)20-4)9-12-21-17-8-7-16-10-13-22-18(16)14-17/h7-8,14-15H,5-6,9-13H2,1-4H3 |
InChI Key |
AWLQIPFVHAGYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)OC)CCOC1=CC2=C(CCO2)C=C1 |
Origin of Product |
United States |
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